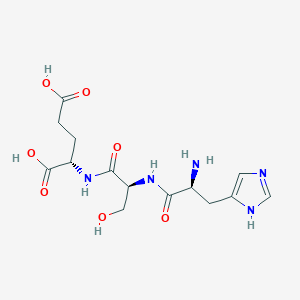![molecular formula C24H33BO3 B12926343 (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a complex organic molecule with a unique structure It features a cyclopenta[a]phenanthrene core, which is a fused ring system, and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one typically involves multiple steps. One common approach is to start with a suitable steroidal precursor, which undergoes functionalization to introduce the boronate ester group. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-boron bond. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The carbonyl group in the cyclopenta[a]phenanthrene core can be reduced to an alcohol.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in the presence of a catalyst.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives of the cyclopenta[a]phenanthrene core.
Scientific Research Applications
Chemistry
In organic synthesis, (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is used as a building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to steroid hormones. It can be used as a precursor for the synthesis of steroidal drugs and hormone analogs. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique structure and reactivity make it a valuable component in the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is primarily based on its ability to interact with biological targets through its boronate ester and carbonyl groups. These functional groups can form reversible covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one: This compound is unique due to its boronate ester group, which distinguishes it from other steroidal compounds.
Estrone: A naturally occurring estrogen with a similar cyclopenta[a]phenanthrene core but lacking the boronate ester group.
Testosterone: An androgen hormone with a similar core structure but different functional groups.
Properties
Molecular Formula |
C24H33BO3 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H33BO3/c1-22(2)23(3,4)28-25(27-22)16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(5)20(19)10-11-21(24)26/h7,9,14,18-20H,6,8,10-13H2,1-5H3/t18-,19-,20+,24+/m1/s1 |
InChI Key |
HJBGPWOKDPCJAT-FDGPYGQJSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC5=O)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


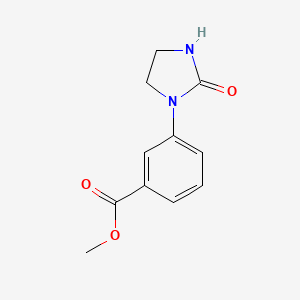
![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)

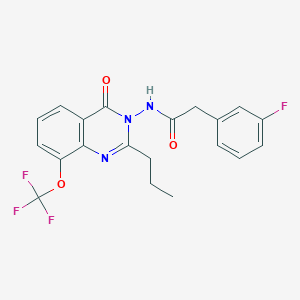
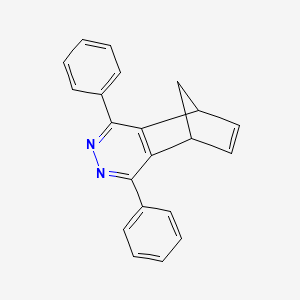
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)

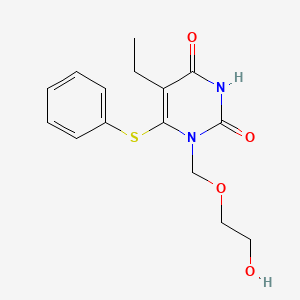
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
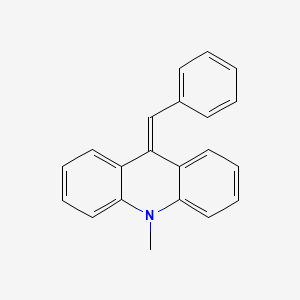


![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
